molecular formula C17H19N7OS B2740953 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034417-76-8

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2740953
CAS No.: 2034417-76-8
M. Wt: 369.45
InChI Key: QNUJRPMCMBTSED-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a [1,2,4]triazolo[4,3-a]pyrazine ring, a piperazine ring, and a pyridine ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, and the piperazine ring can act as a bidentate ligand in coordination chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Syntheses with Isoxazoles : An exploration of ring-opening reactions of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts with triethylamine in methanol, leading to the formation of various compounds including methyl piperidin-2-ylideneacetates. This study discusses the mechanisms of these reactions and the potential applications of the resulting compounds in scientific research (Jones & Phipps, 1976).

Novel Pyrazolo and Triazolo Derivatives : Research into the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating moderate effects against certain bacterial and fungal species. This highlights the potential of these compounds for applications in antimicrobial research (Abdel‐Aziz et al., 2008).

Molecular Structure and Interaction Studies

Molecular Structure of Triazolo-Triazinone : A detailed analysis of the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, offering insights into its crystallization in the monoclinic space group and the potential implications for the development of new compounds with specific physical properties (Hwang et al., 2006).

Antimicrobial Activities

Antimicrobial Activities of Triazole Derivatives : The synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities, revealing some compounds with good to moderate activities. This work contributes to the search for new antimicrobial agents with potential applications in medical research (Bektaş et al., 2010).

Antagonist Activity Studies

Interaction with CB1 Cannabinoid Receptor : Study on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into antagonist activity and contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).

Synthesis and Biological Potential

Synthesis of Pyrazolo-Triazolones : Research into the synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, exploring the optimal conditions for production and studying the properties of the target reaction products. This study provides a foundation for further exploration of the biological potential of these compounds (Fedotov & Hotsulia A, 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It is known that the triazole and thiadiazine moieties, which are part of the compound’s structure, can make specific interactions with different target receptors . This suggests that the compound may exert its effects through interactions with these receptors.

Biochemical Pathways

For instance, compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase , suggesting that this compound may also affect these enzymes and their associated biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that this compound may have similar properties. These properties can significantly impact the compound’s bioavailability and overall pharmacological effects.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity against various cancer cell lines , suggesting that this compound may also have cytotoxic effects. Additionally, some compounds with similar structures have been reported to intercalate DNA , which could potentially lead to the inhibition of DNA replication and transcription, and ultimately cell death.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with DNA, potentially acting as an intercalator . This interaction can influence the structure and function of DNA, potentially leading to changes in gene expression .

Cellular Effects

This compound has been found to exert various effects on cells. For instance, it has been found to exhibit cytotoxicity against various cancer cell lines . This cytotoxicity is likely due to its interactions with DNA and other biomolecules, which can disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interactions with DNA. Specifically, it has been found to intercalate into DNA, disrupting its structure and function . This can lead to changes in gene expression, potentially contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, its cytotoxic effects may become more pronounced with prolonged exposure

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-12-20-21-15-14(18-6-7-24(12)15)22-8-10-23(11-9-22)17(25)13-4-3-5-19-16(13)26-2/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUJRPMCMBTSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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